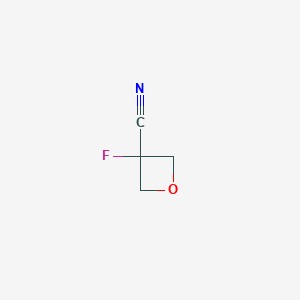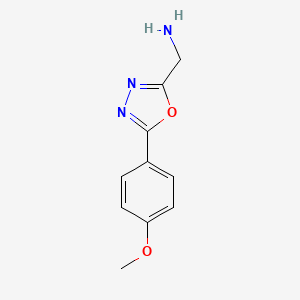
(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine is a heterocyclic compound that contains an oxadiazole ring substituted with a methoxyphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then treated with formaldehyde and ammonium chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include reduced oxadiazole derivatives.
Substitution: Products include various substituted amines or amides.
Scientific Research Applications
(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-methoxyphenyl)methanamine hydrochloride
- 4-Methoxybenzylamine
- (3-Ethoxy-4-methoxyphenyl)methanamine
Uniqueness
(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this heterocyclic structure .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3 |
InChI Key |
JPKDPDIFHQRFBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


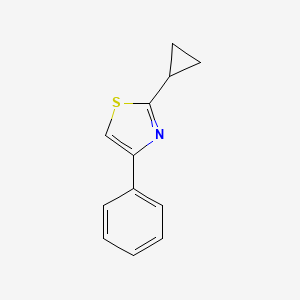


![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)
![7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)

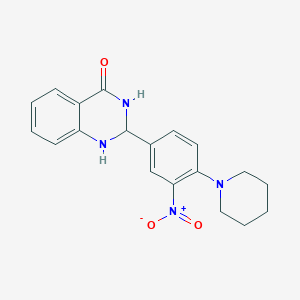
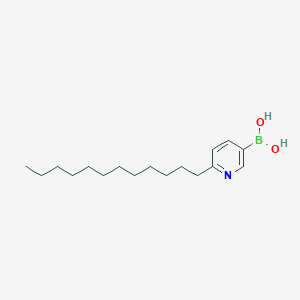
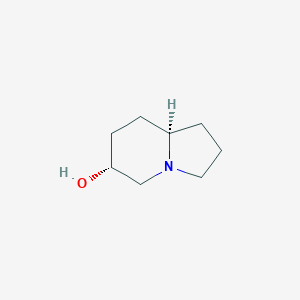
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)
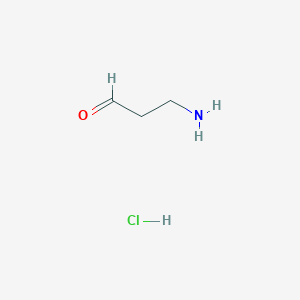
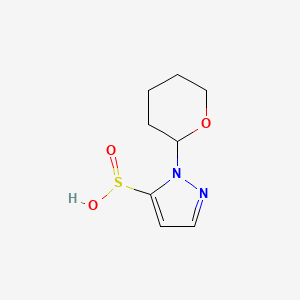
![8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B12977505.png)
